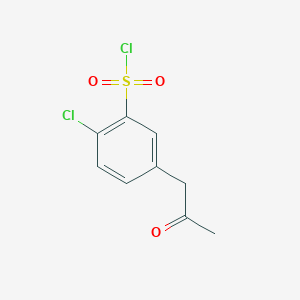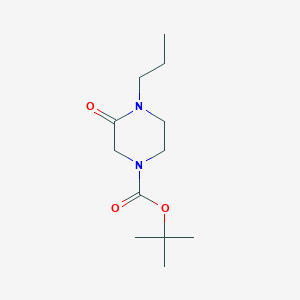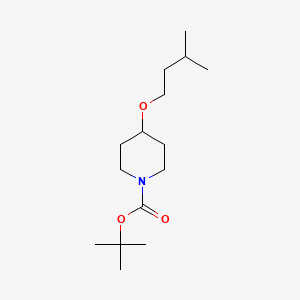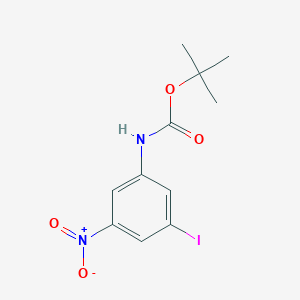
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
Descripción general
Descripción
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13IN2O4 . It falls under the category of Aryls .
Molecular Structure Analysis
The molecular weight of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is 364.14 . The exact structure is not provided in the sources, but it contains an iodine atom, a nitro group, and a tert-butyl carbamate group attached to a phenyl ring .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate are not provided in the available sources .Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Studies
Synthetic Phenolic Antioxidants and Environmental Presence Synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl N-(3-iodo-5-nitrophenyl)carbamate, are extensively utilized in various products to prevent oxidative reactions. Recent research has focused on their environmental occurrence, human exposure, and potential toxicity. These compounds have been found in indoor dust, outdoor air particulates, sea sediment, river water, and even within human tissues. The study emphasizes the need for future research to explore contamination, environmental behaviors, and toxicity effects of SPAs, advocating for the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether Methyl tert-butyl ether (MTBE) is a notable example where similar tert-butyl groups are used in industrial applications. A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor sheds light on the possibilities of converting and decomposing MTBE into less harmful substances. This research highlights the application of radio frequency plasma technology for environmental remediation of compounds with tert-butyl groups (Hsieh et al., 2011).
Polymer Membranes for Fuel Additive Purification Another study reviews the application of polymer membranes in the purification of fuel oxygenates like MTBE, demonstrating the role of chemical engineering in enhancing fuel performance while minimizing environmental impact. The use of membrane technology, particularly pervaporation, is shown to be a promising method for the selective separation of organic mixtures, thereby improving the efficiency and environmental safety of fuel additives production (Pulyalina et al., 2020).
Catalytic Reduction and Environmental Behavior
Catalytic Reduction of Aromatic Nitro Compounds Research into the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO as a reductant is pertinent to understanding the chemical applications of compounds similar to tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. This study reviews the mechanisms and outcomes of reductive carbonylation reactions, highlighting the importance of such processes in industrial chemistry and the potential for developing novel catalysts for environmental and industrial applications (Tafesh & Weiguny, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVIKBMRWQNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168372 | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate | |
CAS RN |
1353878-19-9 | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
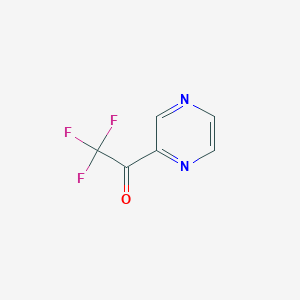
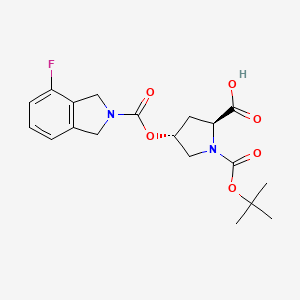
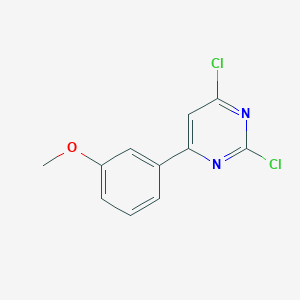
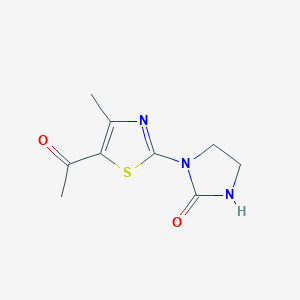
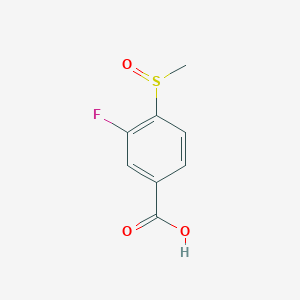

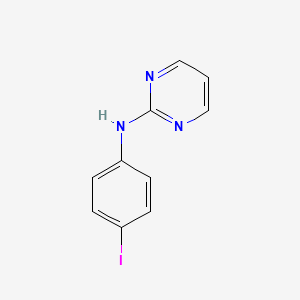
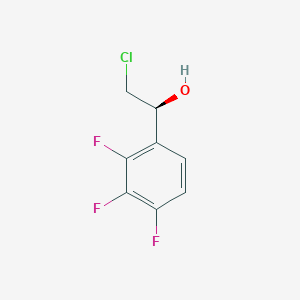
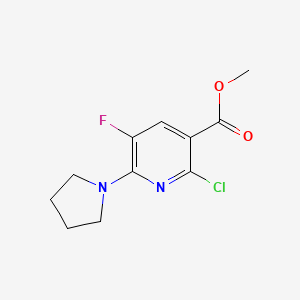
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)
